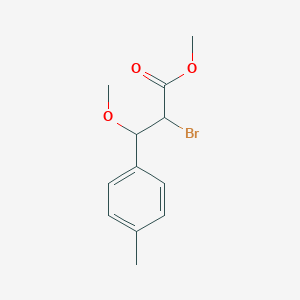
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methoxy group, and a methylphenyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The methoxy group can participate in oxidation reactions, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-2-methylpropionate: Similar in structure but lacks the methoxy and methylphenyl groups.
Methyl 2-bromo-3-(4-methoxyphenyl)-3-(tosylamino)propionate: Contains a tosylamino group instead of a methoxy group.
Propiedades
Número CAS |
60456-15-7 |
|---|---|
Fórmula molecular |
C12H15BrO3 |
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H15BrO3/c1-8-4-6-9(7-5-8)11(15-2)10(13)12(14)16-3/h4-7,10-11H,1-3H3 |
Clave InChI |
SCZLABQLUBYYBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(C(=O)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


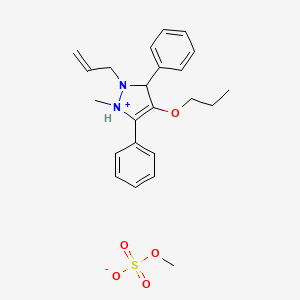


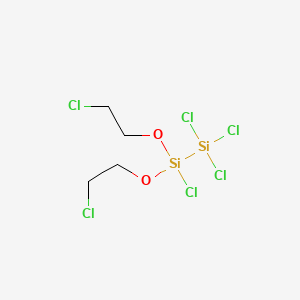
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
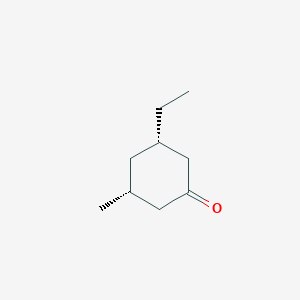
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
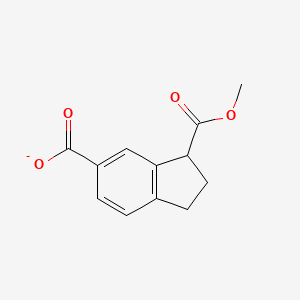
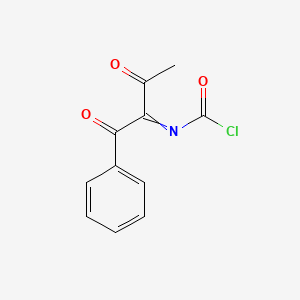
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
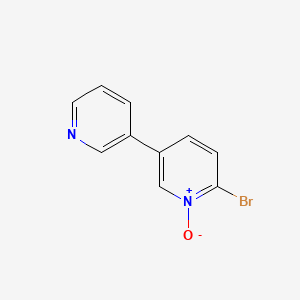
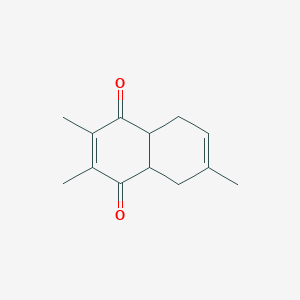

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
